2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate
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Overview
Description
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate typically involves the reaction of cyclopropylacetylene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
The reaction proceeds through the nucleophilic addition of the acetylene to the carbamoyl chloride, followed by cyclization to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different chemical properties
Methylcarbamoylcarbamate: Another carbamate with a different alkyl group
Cyclopropylcarbamate: A compound with a similar cyclopropyl group but lacking the pentynyl chain
Uniqueness
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is unique due to its combination of a cyclopropyl group and a pentynyl chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
93882-81-6 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-cyclopropylpent-4-yn-2-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-10(2,7-4-5-7)15-9(14)12-8(11)13/h1,7H,4-6H2,2H3,(H3,11,12,13,14) |
InChI Key |
MRJXZGDNGANHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1CC1)OC(=O)NC(=O)N |
Origin of Product |
United States |
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